2-(4-fluorophenoxy)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide
Description
The compound 2-(4-fluorophenoxy)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide is a structurally complex acetamide derivative featuring:
- A 4-fluorophenoxy group linked to an acetamide backbone.
- A thiophen-2-ylmethyl carbamoyl substituent attached to a phenyl ring.
Properties
IUPAC Name |
2-[4-[[2-(4-fluorophenoxy)acetyl]amino]phenyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c22-16-5-9-18(10-6-16)27-14-21(26)24-17-7-3-15(4-8-17)12-20(25)23-13-19-2-1-11-28-19/h1-11H,12-14H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVBFXCKXCGZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Fluorophenoxy)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H15FN2O2S
- Molecular Weight : 342.4 g/mol
- IUPAC Name : 2-(4-fluorophenoxy)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide
- Canonical SMILES : C1=CC=NC(=C1)N(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)F
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Nucleophilic Substitution : Reaction of 4-fluorophenol with an acylating agent to form 4-fluorophenoxyacetyl chloride.
- Amidation : Reacting the acyl chloride with thiophen-2-ylmethanamine and an appropriate amine to form the final acetamide structure.
Anticancer Properties
Research indicates that derivatives of phenylacetamides exhibit significant anticancer activity. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7). In particular, compounds with specific substituents (e.g., nitro groups) demonstrated enhanced activity compared to others .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2b | PC3 | 52 |
| 2c | PC3 | 80 |
| Imatinib | PC3 | 40 |
The mechanism of action for 2-(4-fluorophenoxy)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide involves its interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and influence signaling pathways critical for cell growth and survival. This modulation can lead to apoptosis in cancer cells, making it a potential candidate for further development in cancer therapy .
Study on Antiviral Activity
While the primary focus has been on anticancer applications, some studies have explored the antiviral potential of similar compounds. For example, certain derivatives have shown efficacy against viral polymerases, suggesting a broader range of biological activities that merit further investigation .
Structure-Activity Relationship (SAR)
Research has highlighted that modifications in the chemical structure significantly affect biological activity. For instance, varying the substituents on the phenyl or thiophene rings can enhance potency against specific targets or reduce toxicity .
Scientific Research Applications
The compound 2-(4-fluorophenoxy)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide (CAS Number: 1060313-74-7) is a novel chemical entity that has garnered attention in various scientific research applications. This article explores its potential applications, particularly in medicinal chemistry and pharmacology, highlighting relevant case studies and data.
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of phenoxyacetamides have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have demonstrated that modifications to the thiophenyl group can enhance cytotoxicity against specific cancer cell lines.
Antimicrobial Properties
The presence of the thiophenyl group in conjunction with the fluorophenoxy moiety may confer antimicrobial activity. Compounds with similar structures have been investigated for their effectiveness against bacterial strains, including resistant variants. Preliminary studies suggest that this compound could inhibit bacterial growth, making it a candidate for further exploration in antibiotic development.
Anti-inflammatory Effects
Given the increasing interest in compounds that modulate inflammatory pathways, this compound's potential as an anti-inflammatory agent is noteworthy. Research into related compounds has shown promise in reducing inflammatory markers in vitro and in vivo, suggesting that this compound could possess similar properties.
Neuropharmacological Applications
Emerging studies indicate that compounds containing thiophene and phenoxy groups may exhibit neuroprotective effects. This compound's ability to cross the blood-brain barrier (BBB) could make it a candidate for treating neurodegenerative diseases, such as Alzheimer's or Parkinson's disease.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
Key structural analogues and their differentiating features are summarized below:
Key Observations :
- Fluorophenyl vs. Halogenated Substituents: Compared to bromo- or chlorophenyl derivatives (e.g., ), the 4-fluorophenoxy group in the target compound may improve metabolic stability and electron-withdrawing effects .
- Carbamoyl Modifications : The thiophen-2-ylmethyl carbamoyl group distinguishes the target compound from hydroxyalkyl-substituted analogues (e.g., ZHAWOC5683), which may exhibit higher solubility but lower lipophilicity .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, insights can be inferred from analogues:
- Matrix Metalloproteinase (MMP) Inhibition : Compounds like ZHAWOC5683 and ZHAWOC6636 are dual MMP-7/-13 inhibitors, suggesting the acetamide scaffold’s relevance in enzyme targeting .
- Thiophene-Driven Activity : Thiophene-containing compounds (e.g., ) often exhibit enhanced binding to kinases or GPCRs due to sulfur-mediated interactions .
- Solubility and Lipophilicity : Hydroxyalkyl-substituted analogues (e.g., ZHAWOC5683) may have higher aqueous solubility, whereas the target compound’s thiophen-2-ylmethyl group likely increases logP, favoring membrane permeability .
Molecular Interactions and Binding Affinity
- Hydrogen Bonding: The acetamide NH and carbonyl groups serve as hydrogen bond donors/acceptors, critical for target engagement .
- Hydrophobic Enclosure : The fluorophenyl and thiophene groups may create a hydrophobic pocket, enhancing affinity for lipophilic enzyme active sites (e.g., MMPs) .
- Steric Effects : Bulky substituents like oxan-4-yl () could reduce binding efficiency compared to the target compound’s more compact structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
